molecular formula C6H12O4 B1362038 Digitoxose

Digitoxose

Cat. No.: B1362038
M. Wt: 148.16 g/mol
InChI Key: FDWRIIDFYSUTDP-WGDKFINWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of digitoxose typically involves the selective deoxygenation of ribose derivatives. One common method includes the use of glycosyl sulfonates for the stereoselective synthesis of this compound-containing compounds . The process involves the activation of glycosyl donors with appropriate arylsulfonyl chloride promoters to achieve the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as the Digitalis plant. The extraction process involves the isolation of digitoxin, followed by hydrolysis to release this compound . This method ensures the availability of this compound for various applications, although synthetic methods are also employed to meet higher demand.

Chemical Reactions Analysis

Types of Reactions: Digitoxose undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can convert this compound into its alcohol derivatives.

    Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products: The major products formed from these reactions include this compound derivatives with altered functional groups, which can be used in further chemical synthesis and research .

Scientific Research Applications

Digitoxose has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of digitoxose-containing compounds, such as digitoxin, involves the inhibition of the Na-K-ATPase membrane pump. This inhibition leads to an increase in intracellular sodium and calcium concentrations, which promotes the activation of contractile proteins like actin and myosin . This mechanism is crucial for the therapeutic effects of digitoxin in treating heart conditions.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific role in cardiac glycosides and its potent effects on heart conditions. Its ability to inhibit the Na-K-ATPase membrane pump distinguishes it from other similar compounds, making it a valuable component in medicinal chemistry .

Properties

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

(4S,5S,6R)-6-methyloxane-2,4,5-triol

InChI

InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3/t3-,4+,5?,6-/m1/s1

InChI Key

FDWRIIDFYSUTDP-WGDKFINWSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](CC(O1)O)O)O

Canonical SMILES

CC1C(C(CC(O1)O)O)O

Synonyms

2,6-dideoxyribohexopyranose
digitoxose

Origin of Product

United States

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